molecular formula C14H14BrNO B3035557 2-{[(4-Bromo-3-methylphenyl)amino]methyl}phenol CAS No. 331461-90-6

2-{[(4-Bromo-3-methylphenyl)amino]methyl}phenol

Cat. No.: B3035557
CAS No.: 331461-90-6
M. Wt: 292.17 g/mol
InChI Key: VFKHJAINSDJLQM-UHFFFAOYSA-N
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Description

2-{[(4-Bromo-3-methylphenyl)amino]methyl}phenol is a useful research compound. Its molecular formula is C14H14BrNO and its molecular weight is 292.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : This compound and its derivatives, such as 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol, are synthesized through reactions involving salicylaldehyde and diaminephenylene. These reactions involve cyclization and are studied through UV-Vis, IR, NMR, and MS techniques, highlighting their chemical structure and conversion processes (Sun Ducheng, 2012).

  • Catalytic Properties in Nickel(II) Complexes : Studies have demonstrated the use of this compound in synthesizing nickel(II) complexes with potential phosphodiesterase activity. This highlights its role in catalysis and its potential in biological systems (Yanwei Ren et al., 2011).

Biological Applications

  • Antimicrobial and Antidiabetic Activities : Derivatives of 4-aminophenol, which share a similar structure, have been studied for their antimicrobial (against various bacteria and fungi) and antidiabetic (α-amylase and α-glucosidase inhibitory) activities. These studies also explore their potential as anticancer agents through DNA interaction studies (Bushra Rafique et al., 2022).

  • Photodynamic Therapy in Cancer Treatment : Certain derivatives, like zinc phthalocyanine substituted with similar compounds, have been investigated for their use in photodynamic therapy, particularly in cancer treatment. Their properties, such as high singlet oxygen quantum yield, make them suitable for this application (M. Pişkin et al., 2020).

  • Antibacterial Agents : Some derivatives have been synthesized and evaluated for their antibacterial activities against common pathogens like Escherichia coli and Staphylococcus aureus. These studies often involve elemental analysis and X-ray diffraction (W. Zhou et al., 2015).

Other Applications

  • Corrosion Inhibition : Amine derivatives of this compound have been examined for their effectiveness as corrosion inhibitors on mild steel in acidic environments. These studies include electrochemical measurements and surface analysis, demonstrating the protective capabilities of these compounds (Y. Boughoues et al., 2020).

  • Catechol Oxidase Models : Studies involving less symmetrical dicopper(II) complexes with derivatives of this compound have been conducted to model catechol oxidase activity. This research is significant in understanding the enzymatic processes in biological systems (Michael Merkel et al., 2005).

Properties

IUPAC Name

2-[(4-bromo-3-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-10-8-12(6-7-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKHJAINSDJLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CC=CC=C2O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301228155
Record name Phenol, 2-[[(4-bromo-3-methylphenyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331461-90-6
Record name Phenol, 2-[[(4-bromo-3-methylphenyl)amino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331461-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-[[(4-bromo-3-methylphenyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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